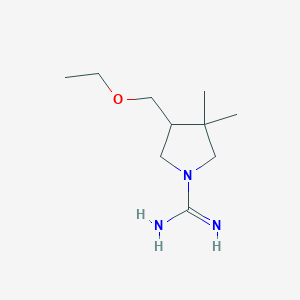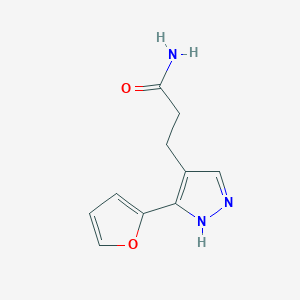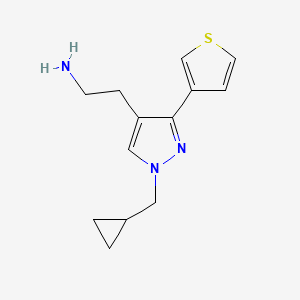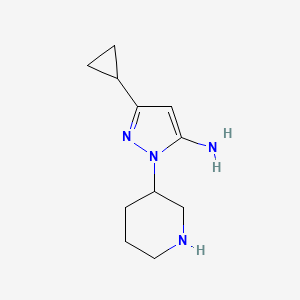
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide
Descripción general
Descripción
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide, often referred to as EMPC, is a small molecule that has been studied extensively in the scientific community. EMPC is a synthetic derivative of pyrrolidine-1-carboximidamide and has been used in a variety of laboratory experiments. It has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. EMPC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
EMPC has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug discovery. EMPC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments. EMPC has been used in the synthesis of a variety of compounds, including peptides, nucleic acids, and small molecules. EMPC has also been used in the synthesis of inhibitors of enzymes such as proteases and phosphatases. Additionally, EMPC has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of cancer cell growth and inhibitors of inflammation.
Mecanismo De Acción
The mechanism of action of EMPC is not fully understood. However, it is believed that EMPC acts as a proton shuttle, transferring protons between molecules. This proton transfer is believed to be necessary for the formation of bonds between molecules and for the activation of enzymes. Additionally, EMPC is believed to be involved in the formation of hydrogen bonds between molecules, which can affect the stability of the molecules and the activity of enzymes.
Biochemical and Physiological Effects
EMPC has been found to have a variety of biochemical and physiological effects. In particular, EMPC has been found to inhibit the activity of enzymes such as proteases and phosphatases. Additionally, EMPC has been found to inhibit the growth of cancer cells and to reduce inflammation. EMPC has also been found to interact with receptors in the body, affecting the release of hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPC has a number of advantages and limitations for lab experiments. One of the main advantages of EMPC is its low cost and availability. Additionally, EMPC is relatively stable and can be stored for long periods of time. However, EMPC is a relatively small molecule, so it can be difficult to work with in large quantities. Additionally, EMPC has a relatively low solubility, so it can be difficult to dissolve in aqueous solutions.
Direcciones Futuras
Given the potential applications of EMPC, there are a number of future directions for research. One potential direction is to further investigate the mechanism of action of EMPC and its effects on enzymes and receptors. Additionally, further research could be conducted to explore the potential therapeutic applications of EMPC. Additionally, further research could be conducted to explore the potential use of EMPC in drug discovery. Finally, further research could be conducted to explore the potential use of EMPC in the synthesis of compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-14-6-8-5-13(9(11)12)7-10(8,2)3/h8H,4-7H2,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHLQDGWRODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)






